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Introduction to SPS in Copper Electrodeposition

Bis-(sodium-sulfopropyl)-disulfide (SPS) is a critical organic additive employed in copper
electrodeposition processes, particularly in the electronics industry for the fabrication of printed circuit
boards and semiconductor devices. SPS functions primarily as an accelerator that increases copper
deposition rates in specific regions when used in combination with suppressor additives and chloride ions.
This enables the superfilling of high-aspect-ratio features such as trenches and through-holes, preventing
void formation and ensuring uniform conductive pathways [1] [2]. The compound dissociates on copper
surfaces into its monomeric form, 3-mercapto-1-propanesulfonate (MPS), which interacts competitively
with other bath components to locally accelerate deposition through complex electrochemical mechanisms

[3] [4].

The growing demand for miniaturized electronics has driven the adoption of copper electroplating solutions
capable of bottom-up filling of microscopic features. SPS plays an indispensable role in this context through
its unique ability to counteract the suppression effect of polyethers like polyethylene glycol (PEG) in specific
regions, particularly at the bottoms of features where accumulation occurs due to surface area reduction

during deposition [5] [2]. These application notes provide comprehensive information on the formulation,
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mechanism, analysis, and troubleshooting of SPS-containing copper electroplating baths for researchers and

development professionals in the field.

Chemical Composition and Bath Formulation

Standard Bath Compositions

Table 1: Basic components of acid sulfate copper electroplating baths utilizing SPS

Component Chemical Formula Concentration Range Function

Copper ions CuS0a4-5H20 60-250 g/L Metal source for deposition

Sulfuric acid H2S0a4 45-260 g/L Increases conductivity, solubility
Chloride ions  HCI or NaCl 20-150 ppm Essential co-additive for SPS function
SPS (CsHeSOs3Na)2S2 1-100 ppm Accelerator additive

PEG/PAG H(OCH2CH2)nOH 100-500 ppm Suppressor additive

Levelers Various dyes 1-50 ppm Control surface deposition

Copper electroplating baths utilizing SPS typically employ an acid sulfate electrolyte as the foundation,
though other formulations including cyanide-based and fluoroborate systems exist [1]. The acid sulfate
system predominates in electronic applications due to its excellent throwing power, high current
efficiency, and relative simplicity of control [1]. As shown in Table 1, these baths contain copper sulfate as
the primary copper source, sulfuric acid for conductivity enhancement, and a precise combination of organic

additives that collectively control deposition characteristics.

Specialized bath formulations have been developed for specific applications. High-throw baths used for
through-hole plating in printed circuit boards employ lower copper sulfate (60-90 g/L) and higher sulfuric

acid (150-225 g/L.) concentrations to improve metal distribution in low-current-density areas [1]. Conversely,
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high-speed baths utilize moderate copper sulfate concentrations (80-135 g/L) with high sulfuric acid (185-

260 g/L) to enable elevated current densities and deposition rates [1].

Table 2: Specialized bath formulations for specific applications

Copper Sulfuric Chloride Current Primary
Bath Type . . .

Sulfate Acid lons Density Application
General- 190-250 g/L 45-90 g/L 20-150 ppm 2-20 A/dm?2 Decorative plating
purpose
High-throw 60-90 g/L 150-225 g/L  30-80 ppm 1.5-5 A/dm?2 PCB through-holes
High-speed 80-135 g/L 185-260 g/L  40-80 ppm 5-20 A/dm?2 Electroforming

Additive Synergy and Concentration Ranges

The functional efficacy of SPS depends critically on its interaction with other bath components, particularly
chloride ions and suppressor additives. Chloride ions at optimal concentrations (typically 30-80 ppm) are
essential for SPS to exhibit its accelerating properties [1] [2]. Without chloride, SPS and its decomposition
product MPS demonstrate modest inhibition effects rather than acceleration [3] [2]. The suppressor
additives, typically polyethylene glycol (PEG) or polyalkylene glycols (PAG) at 100-500 ppm
concentrations, create a background inhibition that SPS locally counteracts through competitive adsorption

[6] [5].

The concentration ratio between SPS and suppressor additives significantly impacts deposition
characteristics. Excessive SPS concentrations can lead to defect formation including roughness, dendrites,
and incorporation of organic decomposition products into the deposit [3] [4]. Insufficient SPS results in
inadequate acceleration, potentially leading to void formation in high-aspect-ratio features. Optimal SPS
concentration typically ranges from 1-10 ppm in the presence of 200-500 ppm PEG, though precise ratios

must be determined empirically for specific applications [6] [2].

Mechanism of Action
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Competitive Adsorption and Accelerating Mechanism

The fundamental mechanism through which SPS accelerates copper deposition involves competitive
adsorption with suppressor complexes on the copper surface. In the absence of SPS, PEG forms a Cu(I)-
PEG-CI complex that adsorbs strongly to the copper surface, creating a barrier that inhibits copper ion
reduction and substantially reduces deposition rates [6] [2]. When SPS is introduced, it dissociates into MPS
monomers which adsorb on the copper surface, partially displacing the PEG-CI complex and creating sites

where copper deposition can proceed at enhanced rates [5].

The adsorption behavior of SPS/MPS is strongly influenced by molecular conformation. Studies using
time-of-flight secondary-ion mass spectrometry (TOF-SIMS) have identified that MPS molecules can adopt
either gauche or trans conformations on copper surfaces, with each exhibiting different properties and
interactions [3]. The gauche conformation appears particularly effective in acceleration, as the spatial
orientation of functional groups facilitates interaction with both copper ions and the electrode surface [3].
The ratio between these conformations depends on applied potential and chloride concentration, providing a

molecular-level explanation for the potential-dependent behavior of SPS acceleration.

© 2026 Smolecule. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9824609/
https://www.sciencedirect.com/science/article/abs/pii/S0013468608004799
https://colab.ws/articles/10.1149%2F1.2949091
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737544/
https://www.smolecule.com/products/s1917747?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

SPS in Solution

Dissociation

MPS Monomers

Adsorption on Cu
with Cl=

Gauche Conformation Trans Conformation

Partial Displacement of
PEG-CI Complex

@artial Dehy@

Enhanced Cu Deposition

Click to download full resolution via product page

Figure 1: Mechanism of SPS dissociation and competitive adsorption on copper surfaces
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Role of Chloride lons and Complex Formation

Chloride ions play an indispensable role in the accelerating mechanism of SPS, serving as a bridging ligand
that facilitates the formation of various complex intermediates [6] [2]. In the presence of chloride, SPS and
its decomposition product MPS form Cu(I)-MPS-Cl complexes that stabilize monovalent copper species
and enhance electron transfer kinetics [3] [4]. These complexes exhibit greater surface mobility than the

Cu(II)-PEG-CI suppressor complex, enabling them to reach recessed areas and initiate bottom-up filling.

Spectroscopic studies have revealed that the sulfonate end groups of MPS molecules in gauche conformation
interact with Cu?* ions, partially removing their hydration shell and facilitating reduction to Cu* [6] [3]. The
reduced copper species are then transferred to the chloride adlayer where they undergo further reduction to
metallic copper. This mechanism explains how SPS enhances both the charge transfer and mass transport
aspects of copper deposition. The presence of chloride ions also influences the surface coverage and
conformational equilibrium of adsorbed thiolate molecules, with optimal acceleration occurring at specific

chloride-to-thiol ratios [3].

Experimental Protocols and Methodologies

Bath Preparation and Standard Operating Conditions

Electroplating bath preparation requires precise control of component addition sequence and mixing
conditions to ensure reproducible results. The following protocol describes the preparation of a standard acid

sulfate copper bath with SPS acceleration:

o Base electrolyte preparation: Fill the electroplating tank with approximately 80% of the final volume
of deionized water (18 MQ-cm resistivity). Add sulfuric acid (reagent grade) slowly with continuous
mixing. CAUTION: Always add acid to water, never water to acid, to prevent violent exothermic
reactions. Allow the solution to cool to room temperature.

e Copper sulfate addition: Add the required quantity of copper sulfate pentahydrate (CuSOa4-5H20,
electronic grade) to the acid solution with continuous mixing until completely dissolved.

e Chloride addition: Add the chloride source (typically HCI or NaCl) as a diluted solution to achieve the
target concentration (30-80 ppm). Mix thoroughly for at least 15 minutes.

e Suppressor addition: Add the suppressor additive (typically PEG with molecular weight 3400-8000
g/mol) as a pre-prepared stock solution. Mix thoroughly for at least 30 minutes.
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e SPS addition: Finally, add SPS as a fresh, diluted stock solution (typically 100-1000 ppm
concentration) to achieve the target concentration (1-10 ppm). Mix gently but thoroughly to ensure
homogeneous distribution.

Standard operating conditions for copper electrodeposition with SPS include:

Temperature: Ambient to 40°C (typically 25+2°C)

Agitation: Mechanical stirring (200-400 rpm) or air sparging

Current density: 1-20 A/dm2 depending on application
Anode-to-cathode ratio: 1:1 to 2:1

Filtration: Continuous filtration through 1-5 pm polypropylene cartridges

Electrochemical Characterization Methods

Cyclic voltammetry (CV) provides essential information about the electrochemical behavior of SPS-
containing baths and interactions between additives [6] [3]. The following protocol describes a standardized

approach:

e Electrode preparation: Use a platinum rotating disk electrode (4 mm diameter) as the working
electrode. Polish the electrode surface with 0.05 ym alumina suspension, rinse with deionized water,
and dry. A copper counter electrode and mercury-mercury sulfate reference electrode (MSE) or silver-
silver sulfate reference electrode complete the three-electrode system.

e Solution preparation: Prepare the base electrolyte (0.25 M CuSOa4 + 1.0 M H2SOa4 + 50 ppm CI-)
and deaerated with nitrogen for 15 minutes prior to measurements.

¢ Additive introduction: After recording the base voltammogram, introduce PEG (250-400 ppm) and
record the suppression curve. Finally, add SPS (1-10 ppm) and record the acceleration curve.

e Measurement parameters: Scan potential from open circuit potential (OCP) to approximately -0.6 V
vs. MSE at 5-20 mV/s scan rate. Electrode rotation: 500-2000 rpm. Maintain temperature at
25+0.5°C.

e Data analysis: Analyze the hysteresis between forward and reverse scans, changes in deposition
onset potential, and current densities at specific potentials to quantify suppression and acceleration
effects.

Electrochemical impedance spectroscopy (EIS) complements CV by providing information about interface

characteristics and adsorption processes [2]. Standard EIS parameters for SPS-containing baths include:

e Frequency range: 10,000 Hz to 0.1 Hz
e Amplitude: 10 mV RMS
e DC potential: Typically -0.2 to -0.4 V vs. MSE
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o Data fitting: Equivalent circuit modeling to extract charge transfer resistance, double-layer
capacitance, and adsorption parameters

Analytical Methods for Additive Analysis

Time-of-flight secondary-ion mass spectrometry (TOF-SIMS) has emerged as a powerful technique for

investigating the adsorption of SPS and its interaction with other additives on copper surfaces [6] [3]. The

experimental protocol includes:

e Sample preparation: Plate copper onto suitable substrates (e.g., nitinol wire or silicon wafers) under

controlled electrochemical conditions. Use a withdrawal apparatus during deposition to create
potential gradients along the substrate for spatially-resolved analysis.

¢ Rinsing and drying: Immediately after deposition, rinse samples with copious deionized water using
a controlled flow rate and angle to preserve adsorbed species while removing soluble salts. Dry under

nitrogen stream.

¢ TOF-SIMS analysis: Conduct analysis using a TOF-SIMS instrument equipped with a bismuth liquid
metal ion gun. Operate in static SIMS mode (primary ion dose < 103 ions/cm?) to preserve molecular
information. Collect both positive and negative ion spectra.

o Data interpretation: Identify characteristic fragments including CH2SOs~ (m/z 94.02), C3HsSOs3~
(m/z 121.05), CuS~ (m/z 94.95), and CuSCsHeSO3~ (m/z 217) [3]. Monitor chloride (m/z 35, 37) and
PEG fragments (C2H402Cu*, CsHeOCu™) to evaluate competitive adsorption [6].

Sample Preparation | Controlled Rinsing
Cu electrodeposition & Drying

A

TOF-SIMS Analysis
Static Mode

Cyclic Voltammetry
Additive Interaction

Electrochemical

Y

Parameter Extraction

Click to download full resolution via product page

Figure 2: Experimental workflow for characterizing SPS
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Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table 3: Troubleshooting guide for SPS-containing copper electroplating baths

Problem Potential Causes Diagnostic Tests Corrective Actions

| Incomplete feature filling | Insufficient SPS concentration Excessive suppressor Low chloride | CV to
check acceleration Hull cell tests | Increase SPS (1-5 ppm) Adjust PEG:SPS ratio Verify chloride
concentration | | Over-acceleration and roughness | Excessive SPS Chloride outside range Depleted
suppressor | CV, EIS IC for chloride GC for organics | Dilute and replenish bath Adjust chloride to 50 ppm
Add fresh PEG | | Organic incorporation in deposit | SPS decomposition Imbalanced additives High
impurity levels | TOF-SIMS analysis HPLC for decomposition ICP-MS for metals | Carbon treatment
Optimize additive balance Verify raw material purity | | Poor throwing power | High copper concentration
Insufficient acid Additive imbalance | Throwing power tests CV at different rotation rates | Adjust Cu:H2SOa4

ratio Optimize accelerator:suppressor ratio |

Additive Concentration Monitoring and Control

Maintaining optimal additive concentrations is critical for consistent bath performance. The following

approaches enable effective monitoring and control:

e Cyclic voltammetric stripping (CVS) provides rapid, in-situ assessment of additive concentrations.

Standard protocol:

o Measure the charge required to strip a known amount of electrodeposited copper
o Compare acceleration and inhibition effects against standard curves

o Calculate additive concentrations based on normalized charge values

o Perform daily monitoring with automated systems for precise control

o HPLC analysis enables quantitative determination of SPS and decomposition products:

o Column: Reversed-phase C18 (250 x 4.6 mm, 5 pm)
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(e]

Mobile phase: Gradient from 95% water (0.1% TFA) to 60% acetonitrile (0.1% TFA)
Flow rate: 1.0 mL/min

Detection: UV at 220 nm

Retention times: SPS (~8.5 min), MPS (~6.2 min)

[¢]

[¢]

[e]

e Mass spectrometry techniques (LC-MS, TOF-SIMS) provide structural identification and surface

adsorption data:

o Monitor characteristic fragments: SPS (m/z 355), MPS (m/z 155)
o Track decomposition products including various oxidized species
o Correlate surface coverage with electrochemical performance

Regular bath maintenance should include continuous carbon filtration to remove organic decomposition
products, periodic dummy electrolysis to eliminate metallic impurities, and systematic replenishment
based on amp-hour consumption rather than time-based additions. Well-maintained SPS-containing baths

can typically operate for 3-6 months before requiring complete replacement.

Conclusion

Bis-(sodium-sulfopropyl)-disulfide (SPS) represents a critical accelerator additive in modern copper
electrodeposition processes, particularly for electronics applications requiring bottom-up filling of high-
aspect-ratio features. Its efficacy depends fundamentally on complex interactions with suppressor additives
(PEG), chloride ions, and the copper electrode surface. Successful implementation requires careful control of

bath composition, operating parameters, and additive balance based on sophisticated analytical monitoring.

The protocols and guidelines presented in these application notes provide researchers and technicians with
comprehensive methodologies for implementing, characterizing, and optimizing SPS-containing copper
electroplating baths. By combining electrochemical techniques with surface-sensitive analytical methods like
TOF-SIMS, it is possible to develop a melecular-level understanding of additive interactions and their
impact on deposition properties, enabling continuous improvement of copper electroplating processes for

emerging applications in advanced electronics manufacturing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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